Tripropylphosphine

Description

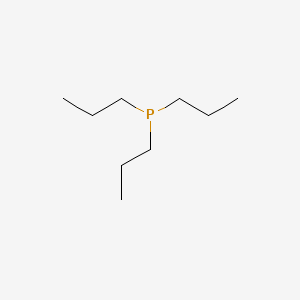

Tripropylphosphine (C₉H₂₁P, CAS 2234-97-1) is a tertiary alkylphosphine with three n-propyl groups bonded to a central phosphorus atom. It has a molecular weight of 160.24 g/mol and a density of 0.801 g/mL . Its boiling point ranges between 72–74°C, and it is highly pyrophoric (ignites spontaneously in air), requiring handling under inert atmospheres . Key applications include its use as a ligand in transition metal catalysis, a reducing agent in organometallic synthesis, and a precursor in the production of water-soluble this compound oxide (TPPO) during aldehyde homologation reactions .

Propriétés

IUPAC Name |

tripropylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTAHLRCZMOTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176876 | |

| Record name | Tripropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-97-1 | |

| Record name | Tripropylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tripropylphosphine can be synthesized through several methods:

From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form this compound.

Reduction of Phosphine Oxides: Another common method is the reduction of phosphine oxides using reducing agents such as lithium aluminum hydride (LiAlH₄).

Addition of P-H to Unsaturated Compounds: This involves the addition of phosphine (P-H) to unsaturated compounds like alkenes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Substitution: It can undergo substitution reactions to form various phosphonium salts.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sulfur under mild conditions.

Substitution: Halogenated compounds under inert atmosphere.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products:

This compound Oxide: Formed from oxidation reactions.

Phosphonium Salts: Formed from substitution reactions.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Tripropylphosphine is widely utilized in organic synthesis, particularly in the formation of phosphonium salts and as a ligand in metal-catalyzed reactions. The following table summarizes key applications in this domain:

Catalytic Applications

In catalysis, this compound serves as an effective ligand for transition metals, facilitating various reactions such as:

- Hydroformylation: TPP is used to enhance the regioselectivity and yield of aldehydes from olefins.

- Hydrogenation Reactions: It acts as a stabilizing ligand for metal catalysts, improving the efficiency of hydrogenation processes.

Medicinal Chemistry Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in drug design and delivery systems:

- Mitochondria-Targeted Drug Delivery: TPP derivatives are being explored as carriers for targeted drug delivery to mitochondria, enhancing the efficacy of anticancer drugs while minimizing side effects .

- Antitumor Activity: Compounds modified with TPP have shown promising results in inhibiting tumor growth by selectively targeting mitochondrial functions .

Case Study 1: Mitochondria-Targeted Anticancer Agents

Research has demonstrated that TPP can be conjugated with various anticancer agents to improve their delivery to mitochondria. For instance, TPP-conjugated doxorubicin (DOX) exhibited enhanced cytotoxicity against drug-resistant cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Phosphonium Salt Synthesis

A study reported the synthesis of phosphonium salts using this compound and alkyl halides, achieving high yields and purity. This method has been applied to develop new pharmaceuticals with improved biological activity .

Mécanisme D'action

The mechanism of action of tripropylphosphine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include metal centers in organometallic complexes, and the pathways involved often include coordination and electron transfer processes .

Comparaison Avec Des Composés Similaires

Triethylphosphine (C₆H₁₅P)

- Structure and Properties : Smaller ethyl groups reduce steric bulk compared to tripropylphosphine. Triethylphosphine has a lower molecular weight (118.16 g/mol) and higher volatility.

- Reactivity : Increased basicity due to shorter alkyl chains, which enhance electron donation to metals. This makes it more reactive in certain catalytic cycles but less stable in air.

- Applications : Preferred in reactions requiring faster ligand exchange, whereas this compound’s longer chains offer better steric protection for metal centers .

Tri-tert-butylphosphine (C₁₂H₂₇P)

- Structure and Properties : Extremely bulky tert-butyl groups create a highly sterically hindered environment. This reduces basicity but enhances stability of metal complexes.

- Reactivity: Limited applications in small-molecule catalysis due to excessive bulk but useful in stabilizing low-coordination-state metal centers.

- Contrast : this compound strikes a balance between steric protection and reactivity, making it more versatile in diverse catalytic systems .

Triphenylphosphine (C₁₈H₁₅P)

- Structure and Properties : Aromatic phenyl groups provide strong π-accepting ability but weak σ-donation. Less air-sensitive than this compound.

- Reactivity: Widely used in cross-coupling reactions (e.g., Stille, Suzuki), but this compound’s stronger σ-donor capability enhances electron-rich metal centers in hydrogenation and hydroformylation .

Physical and Chemical Property Comparison

| Property | This compound | Triethylphosphine | Tri-tert-butylphosphine | Triphenylphosphine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 160.24 | 118.16 | 210.32 | 262.29 |

| Boiling Point (°C) | 72–74 | ~60–65 | ~230 (decomposes) | 377 |

| Density (g/mL) | 0.801 | 0.808 | 0.89 | 1.18 |

| Pyrophoricity | High | High | Moderate | Low |

| Basicity (Relative) | Moderate | High | Low | Low |

Activité Biologique

Tripropylphosphine (TPP) is a phosphine compound that has garnered attention for its biological activity, particularly in the fields of cancer therapy and mitochondrial targeting. This article explores the various aspects of TPP's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of this compound

This compound is a member of the phosphine family, characterized by the presence of three propyl groups attached to a phosphorus atom. Its structure allows it to interact with biological systems in unique ways, particularly through its ability to target mitochondria.

- Mitochondrial Targeting : TPP has a high affinity for mitochondrial membranes due to its lipophilic nature. This property enables it to selectively accumulate in tumor cells, which often exhibit altered mitochondrial dynamics compared to normal cells. The selective accumulation enhances the efficacy of TPP-based drugs while minimizing toxicity to healthy tissues .

- Induction of Apoptosis : TPP derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting mitochondrial enzymes. This mechanism is particularly effective against cancer cells that rely heavily on mitochondrial metabolism .

- Synergistic Effects : Research indicates that TPP can enhance the activity of established anticancer agents, such as paclitaxel. When used in combination, TPP derivatives demonstrate significantly lower IC50 values compared to their parent compounds, indicating a synergistic effect that could improve therapeutic outcomes .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of various TPP derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 5 | Mitochondrial depolarization |

| PPh3-derivative | HeLa | 3 | Apoptosis induction |

| PPh3-allylbenzene | MCF-7 | 7 | Synergistic with paclitaxel |

| PPh3-coupled DOX | HCT116 | 2 | Direct mitochondrial targeting |

Source: Compiled from various studies on TPP derivatives .

Case Studies

- Antitumor Activity : A study investigated the effects of triphenylphosphine derivatives on the A549 lung cancer cell line. The results indicated that these compounds exhibited potent antitumor activity with IC50 values significantly lower than those of conventional chemotherapeutics. The selectivity for cancer cells was attributed to the targeted accumulation in mitochondria .

- Anti-inflammatory Properties : Another research effort evaluated TPP complexes for their anti-inflammatory effects using LPS-stimulated THP-1 macrophage-like cells. The complexes demonstrated a capacity to modulate pro-inflammatory cytokine secretion, suggesting potential applications in treating inflammatory diseases alongside cancer therapy .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Selective Toxicity : TPP derivatives show selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that TPP affects cellular metabolism by targeting mitochondrial functions, thereby influencing energy production and apoptosis pathways .

- Potential for Drug Development : The unique properties of TPP make it a promising candidate for developing new anticancer drugs that can effectively target mitochondria and overcome drug resistance in tumor cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.